N-Fmoc-S-trityl-L-cysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

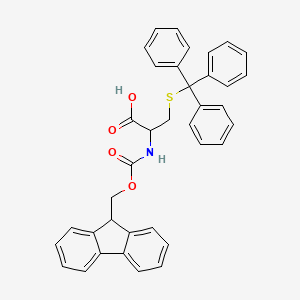

N-Fmoc-S-trityl-L-cysteine is a useful research compound. Its molecular formula is C37H31NO4S and its molecular weight is 585.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Protecting Group

N-Fmoc-S-trityl-L-cysteine serves as a protecting group for the thiol side chain of cysteine during peptide synthesis. This protection allows for selective modifications of peptides without interfering with other functional groups. The Fmoc (9-fluorenylmethoxycarbonyl) group can be easily removed under mild basic conditions, enabling the subsequent formation of disulfide bonds essential for protein structure.

Solid-Phase Peptide Synthesis

This compound is particularly important in Solid-Phase Peptide Synthesis (SPPS), where it acts as a building block for constructing peptides containing cysteine. Its stability and solubility enhance the efficiency of the SPPS process, making it a standard derivative for incorporating cysteine into peptides .

Drug Development

Anticancer Activity

this compound has been studied for its potential in drug development, particularly in creating peptide-based drugs targeting specific receptors or enzymes. Research indicates that derivatives of S-trityl-L-cysteine exhibit significant anticancer activity by inhibiting human mitotic kinesin Eg5, which plays a crucial role in cell division . A notable study reported that compounds derived from S-trityl-L-cysteine demonstrated half-maximal tumor growth inhibition concentrations as low as 1.3 µM in various cancer cell lines .

Bioconjugation Applications

In drug development, this compound is also utilized in bioconjugation strategies. It facilitates the linking of peptides to biomolecules, which is vital for creating targeted therapies and diagnostics. For instance, its application in synthesizing glycoconjugates through conjugating reducing sugars to cysteine residues has shown promise .

Protein Engineering

Designing Novel Proteins

The compound aids in designing proteins with enhanced properties such as increased stability and improved binding affinity. It is particularly useful in creating proteins that can form disulfide bonds, which are critical for maintaining protein structure and function . Additionally, its role in native chemical ligation (NCL) allows for the efficient synthesis of larger protein constructs by linking peptide fragments .

Case Studies

Analyse Chemischer Reaktionen

Peptide Bond Formation via Fmoc Deprotection

The Fmoc group is cleaved under basic conditions (20–30% piperidine in DMF) to expose the α-amino group for subsequent coupling . Post-deprotection, the compound participates in peptide elongation using activators like HBTU or PyBOP. Optimal coupling conditions to minimize racemization include:

Table 1: Racemization Rates with Coupling Reagents

| Reagent | Base | Racemization (%) |

|---|---|---|

| HCTU/HOBt | DBU | 1.5 |

| HCTU/HOBt | TMP | 0.6 |

| DIC/HOBt | — | 0.1 |

| EDC·HCl/HOBt | — | 0.9 |

| Data from SPPS studies under standardized conditions . |

S-Trityl Deprotection for Thiol Reactivity

The Trityl (Trt) group is removed under acidic conditions (95% TFA with triisopropylsilane (TIS) scavengers) . This exposes the thiol group for:

-

Disulfide bond formation (via oxidation).

-

Native Chemical Ligation (NCL) : Enables site-specific conjugation with peptide thioesters .

Table 2: Trt Deprotection Conditions

| Acid | Scavenger | Time (min) | Efficiency (%) |

|---|---|---|---|

| 95% TFA | 5% TIS | 60–90 | >95 |

| 90% TFA | 5% EDT | 120 | 85–90 |

Racemization Mitigation Strategies

Racemization at cysteine residues remains a critical challenge:

-

High-risk conditions : HCTU/DBU activation (1.5% racemization) .

-

Optimal protocol : Preactivate with HCTU/6-Cl-HOBt and collidine (0.1% racemization) .

Stability and Side Reactions

-

Acid-labile side reactions : Prolonged TFA exposure may cleave Trt prematurely, requiring scavengers (TIS) to prevent cation-induced byproducts .

-

Optical integrity : Storage at -5°C to 5°C preserves enantiomeric purity (>99.5%) .

Comparative Analysis of Protecting Group Strategies

Table 3: Cysteine Protection Strategies

| Group | Deprotection | Stability | Use Case |

|---|---|---|---|

| Trt | TFA/TIS | Moderate | SPPS, NCL |

| Acm | I₂ oxidation | High | Oxidative folding |

| Dpm | TFA/HFIP | Low | Acid-sensitive designs |

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBPUVPNPAJWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.